molecular formula C12H15BrO3 B14075422 4-Bromo-2-(3-oxopentan-2-yloxy)anisole CAS No. 185406-78-4

4-Bromo-2-(3-oxopentan-2-yloxy)anisole

Cat. No.: B14075422
CAS No.: 185406-78-4
M. Wt: 287.15 g/mol
InChI Key: WJXFFVMXLQJCFY-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-oxopentan-2-yloxy)anisole is an organic compound that belongs to the class of brominated anisoles It is characterized by the presence of a bromine atom attached to the benzene ring and an anisole group substituted with a 3-oxopentan-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of p-bromophenol with dimethyl sulfate to produce 4-bromoanisole . This intermediate can then be further reacted with appropriate reagents to introduce the 3-oxopentan-2-yloxy group under controlled conditions.

Industrial Production Methods

Industrial production of 4-Bromo-2-(3-oxopentan-2-yloxy)anisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-oxopentan-2-yloxy)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while oxidation reactions can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

4-Bromo-2-(3-oxopentan-2-yloxy)anisole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-oxopentan-2-yloxy)anisole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 3-oxopentan-2-yloxy group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3-oxopentan-2-yloxy)anisole is unique due to the presence of the 3-oxopentan-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific synthetic and research applications that cannot be achieved with simpler brominated anisoles.

Properties

CAS No.

185406-78-4

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenoxy)pentan-3-one

InChI

InChI=1S/C12H15BrO3/c1-4-10(14)8(2)16-12-7-9(13)5-6-11(12)15-3/h5-8H,4H2,1-3H3

InChI Key

WJXFFVMXLQJCFY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)OC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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